6-Methoxy-4-(trifluoromethyl)nicotinaldehyde
Description
Novel Synthetic Routes and Sustainable Chemistry Considerations
Modern synthetic chemistry places a strong emphasis on developing novel, efficient, and environmentally benign methodologies. These principles of "green chemistry" aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. beilstein-journals.org
For the synthesis of complex molecules like 6-methoxy-4-(trifluoromethyl)nicotinaldehyde, several innovative approaches could be considered to improve sustainability:
C-H Functionalization: Direct C-H activation and functionalization have emerged as powerful tools to streamline synthesis by avoiding the need for pre-functionalized starting materials (like halo-pyridines). beilstein-journals.orgthieme-connect.comacs.orgresearchgate.net A hypothetical "green" route could involve the direct, catalyzed methoxylation or formylation of a C-H bond on a 4-(trifluoromethyl)pyridine precursor, thus improving atom economy and reducing steps. Transition-metal catalysis is a key enabler for these transformations. thieme-connect.com
Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers significant advantages in terms of sustainability. rsc.org Biocatalytic processes often occur in water under mild conditions and can exhibit exquisite selectivity, reducing the need for protecting groups and minimizing byproducts. For example, engineered enzymes could potentially perform selective oxidation of a methyl group at the C3 position to an aldehyde, or facilitate other key transformations in the synthetic sequence. wikipedia.org
Sustainable Catalysts and Solvents: Moving away from stoichiometric reagents and hazardous solvents is a core tenet of green chemistry. Research into the synthesis of pyridines using recyclable catalysts, such as those based on ionic liquids or supported on solid phases, is an active area. benthamscience.com These approaches simplify product purification and reduce chemical waste. For example, multicomponent reactions catalyzed by reusable zinc catalysts have been developed for the sustainable synthesis of substituted pyridines in the absence of solvents. researchgate.net
Renewable Feedstocks: A long-term goal in sustainable chemistry is the use of renewable starting materials derived from biomass. acsgcipr.org While the synthesis of highly specialized fluorinated pyridines from biomass is currently a significant challenge, research is ongoing to produce pyridine (B92270) building blocks from sources like glycerol. rsc.org
Applying these principles could lead to a next-generation synthesis of this compound that is not only more efficient but also has a significantly lower environmental impact.
Reactions Involving the Aldehyde Functional Group
The aldehyde group is a primary site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition-condensation reactions.
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 6-Methoxy-4-(trifluoromethyl)nicotinic acid. This transformation is a common and synthetically useful reaction. A variety of oxidizing agents can be employed for this purpose. For instance, potassium permanganate (KMnO₄) in a neutral or alkaline medium is an effective reagent for the oxidation of aldehydes to carboxylic acids. rsc.orgnih.govunn.edu.ngjapsonline.comresearchgate.net The reaction typically proceeds by the formation of a manganese ester intermediate which then collapses to the carboxylic acid salt. Subsequent acidification yields the free carboxylic acid.
Table 1: Oxidation of this compound
| Oxidizing Agent | Product | Reaction Conditions |
| Potassium Permanganate | 6-Methoxy-4-(trifluoromethyl)nicotinic acid | Neutral or alkaline |
| Jones Reagent (CrO₃/H₂SO₄) | 6-Methoxy-4-(trifluoromethyl)nicotinic acid | Acetone, 0°C to rt |
| Tollens' Reagent [Ag(NH₃)₂]⁺ | 6-Methoxy-4-(trifluoromethyl)nicotinic acid | Aqueous ammonia |
The aldehyde can be reduced to the corresponding primary alcohol, [6-Methoxy-4-(trifluoromethyl)pyridin-3-yl]methanol. This is typically achieved using hydride-based reducing agents. A common and mild reagent for this transformation is sodium borohydride (NaBH₄). However, a more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used, which readily reduces aldehydes and ketones to alcohols. organic-chemistry.orgrochester.eduresearchgate.net The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.
Table 2: Reduction of this compound
| Reducing Agent | Product | Reaction Conditions |
| Sodium Borohydride (NaBH₄) | [6-Methoxy-4-(trifluoromethyl)pyridin-3-yl]methanol | Methanol or Ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | [6-Methoxy-4-(trifluoromethyl)pyridin-3-yl]methanol | Anhydrous ether or THF |
The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to addition and condensation products.
A prominent example is the Horner-Wadsworth-Emmons (HWE) reaction , which involves the reaction of the aldehyde with a phosphonate carbanion to form an alkene. wikipedia.orgalfa-chemistry.comyoutube.comorganic-chemistry.orgresearchgate.net This reaction is a modification of the Wittig reaction and typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The phosphonate carbanion is generated by treating a phosphonate ester with a base, such as sodium hydride.
Another important condensation reaction is the Knoevenagel condensation , where the aldehyde reacts with an active methylene compound in the presence of a weak base to form a new carbon-carbon double bond.
Table 3: Nucleophilic Addition and Condensation Reactions
| Reaction Name | Reagents | Product Type |
| Horner-Wadsworth-Emmons | Phosphonate ester, base (e.g., NaH) | (E)-Alkene derivative |
| Wittig Reaction | Phosphonium ylide | Alkene derivative |
| Knoevenagel Condensation | Active methylene compound (e.g., malonic acid), weak base (e.g., piperidine) | α,β-Unsaturated carbonyl or nitrile derivative |
Reactions at the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base. It can react with electrophiles, such as alkyl halides and oxidizing agents.
One common reaction is N-oxidation , where the pyridine nitrogen is oxidized to form a pyridine N-oxide. scripps.eduacs.orgacs.orgthieme-connect.demdpi.com This transformation can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered reactivity of the pyridine ring, often facilitating nucleophilic substitution at the 2- and 4-positions.
Furthermore, the nitrogen atom can undergo N-alkylation when treated with alkyl halides to form quaternary pyridinium salts.
Table 4: Reactions at the Pyridine Nitrogen
| Reaction Type | Reagent(s) | Product Type |
| N-Oxidation | m-CPBA, Hydrogen peroxide | Pyridine N-oxide derivative |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | Quaternary pyridinium salt |
Transformations at the Methoxy (B1213986) Group Position
The methoxy group is an ether linkage and can be cleaved under certain conditions to yield the corresponding pyridinol. A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃) . nih.govresearchgate.netnih.govgvsu.eduresearchgate.net The reaction proceeds through the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.
Table 5: Transformations at the Methoxy Group
| Reaction Type | Reagent(s) | Product Type |
| Demethylation | Boron tribromide (BBr₃) | Pyridinol derivative |
Reactivity Profile of the Trifluoromethyl Group within the Pyridine System
The trifluoromethyl group (CF₃) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a significant impact on the reactivity of the pyridine ring. The CF₃ group deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution (SNAr) . stackexchange.comrsc.orgnih.govyoutube.comsemanticscholar.org The electron-withdrawing nature of the CF₃ group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack. This effect is most pronounced at the positions ortho and para to the trifluoromethyl group. In the case of this compound, the trifluoromethyl group at the 4-position, along with the ring nitrogen, strongly activates the 2- and 6-positions towards nucleophilic attack.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7-2-6(8(9,10)11)5(4-13)3-12-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCSTKUBEISMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201211567 | |
| Record name | 6-Methoxy-4-(trifluoromethyl)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201211567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005171-85-6 | |
| Record name | 6-Methoxy-4-(trifluoromethyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005171-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-4-(trifluoromethyl)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201211567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications in Advanced Organic Synthesis
Precursor for the Synthesis of Complex Heterocyclic Frameworks
The compound's aldehyde group is a key reactive site for constructing more elaborate molecular architectures. It readily participates in condensation and cyclization reactions, providing access to a multitude of heterocyclic systems that are prominent in medicinal chemistry and materials science.
Derivatization to Nicotinamide Analogs
The aldehyde functionality of 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde can be readily oxidized to a carboxylic acid, which can then be converted into an amide, yielding nicotinamide analogs. One such derivative is 6-Methoxy-4-(trifluoromethyl)nicotinamide sigmaaldrich.com. These nicotinamide structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and coenzymes. The transformation from the aldehyde to the amide introduces a key hydrogen-bond-donating and -accepting group, significantly altering the molecule's potential biological interactions.
Synthesis of 1,4-Dihydropyridinedicarboxylates
The aldehyde group is an essential component in the Hantzsch pyridine (B92270) synthesis, a classic multicomponent reaction used to generate 1,4-dihydropyridines. In this reaction, an aldehyde, two equivalents of a β-ketoester, and an ammonia source condense to form the dihydropyridine ring acs.org. This compound serves as the aldehyde component, enabling the synthesis of 1,4-dihydropyridine-dicarboxylates bearing the substituted pyridine moiety at the 4-position. This class of compounds is well-known for its cardiovascular applications, particularly as calcium channel blockers acs.org.
Integration into Polycyclic Systems (e.g., Imidazo[1,2-a]pyridines, Quinolines)
The aldehyde is instrumental in building fused heterocyclic systems.
Imidazo[1,2-a]pyridines: This scaffold is recognized as a "privileged" structure in drug discovery due to its wide range of biological activities rsc.orgsemanticscholar.orgresearchgate.net. The synthesis of these systems can be achieved through multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, where an aminopyridine, an isocyanide, and an aldehyde condense in a one-pot process mdpi.com. This compound can act as the aldehyde component, leading to the formation of imidazo[1,2-a]pyridines decorated with its specific substitution pattern. These compounds are explored for their potential as anticancer, anti-inflammatory, and antiviral agents mdpi.comnih.gov.
Quinolines: Various classical named reactions, such as the Doebner-von Miller and Friedländer syntheses, utilize aldehydes to construct the quinoline core jptcp.comorganic-chemistry.org. The aldehyde group of this compound can react with anilines or compounds containing active methylene groups to undergo the necessary cyclization and condensation steps to form substituted quinolines scispace.comiipseries.org. Quinolines are a cornerstone of medicinal chemistry, found in a vast array of antimalarial, antibacterial, and anticancer drugs.
| Reaction Type | Resulting Heterocyclic Framework | Role of this compound |
| Oxidation & Amidation | Nicotinamide Analogs | Provides the core pyridine structure and the carbon for the amide group. |
| Hantzsch Synthesis | 1,4-Dihydropyridinedicarboxylates | Serves as the aldehyde component, forming the C4 position of the new ring. |
| Groebke–Blackburn–Bienaymé | Imidazo[1,2-a]pyridines | Acts as the aldehyde component in the multicomponent condensation reaction. |
| Doebner-von Miller Synthesis | Quinolines | Reacts with anilines and α,β-unsaturated carbonyls to form the quinoline ring. |
Role in the Development of Agrochemical Intermediates
The trifluoromethylpyridine (TFMP) structural motif is a key component in a significant number of modern agrochemicals, including herbicides, fungicides, and insecticides nih.govjst.go.jp. The trifluoromethyl group often enhances the biological activity and metabolic stability of these compounds jst.go.jp. The 4-trifluoromethyl-substituted pyridine moiety, in particular, is found in commercial herbicides such as pyroxsulam, which is used for weed control in cereal crops nih.govjst.go.jp. This compound is a valuable intermediate for the synthesis of novel agrochemicals, providing a scaffold that can be further elaborated to create new active ingredients researchgate.netresearchgate.net. The aldehyde handle allows for the attachment of various other chemical moieties, enabling the exploration of new derivatives with potentially improved efficacy or selectivity.
Contribution to Pharmaceutical Building Blocks and Intermediates (e.g., Pexidartinib precursors)
Trifluoromethyl-substituted pyridines are also crucial building blocks in the pharmaceutical industry nih.govjst.go.jp. A closely related compound, 6-(Trifluoromethyl)nicotinaldehyde, serves as a key intermediate in the synthesis of Pexidartinib nih.govjst.go.jp. Pexidartinib is a kinase inhibitor approved for the treatment of tenosynovial giant cell tumor nih.gov. The synthesis involves the reductive amination of the aldehyde to link the pyridine core to the rest of the drug molecule. This compound represents a strategically important building block for creating analogs of Pexidartinib or entirely new pharmaceutical candidates. The methoxy (B1213986) group can be used to modulate properties such as solubility, metabolism, and target binding affinity.
| Compound Class | Parent Scaffold | Application |
| Pyroxsulam | Trifluoromethylpyridine | Agrochemical (Herbicide) nih.govjst.go.jp |
| Flonicamid | Trifluoromethylpyridine | Agrochemical (Insecticide) jst.go.jp |
| Pexidartinib | Trifluoromethylpyridine | Pharmaceutical (Kinase Inhibitor) nih.govnih.gov |
Design and Construction of Molecular Scaffolds with Tunable Properties
The combination of three distinct functional groups on the pyridine ring makes this compound an ideal scaffold for constructing molecules with finely tuned properties. The trifluoromethyl group acts as a strong electron-withdrawing group and a lipophilic moiety jst.go.jp. Conversely, the methoxy group is electron-donating through resonance. The aldehyde provides a point for chemical diversification. This "push-pull" electronic nature, combined with the reactive aldehyde, allows chemists to systematically alter the steric, electronic, and physicochemical properties of larger molecules derived from this scaffold. This tunability is highly desirable in drug discovery for optimizing lead compounds and in materials science for designing novel organic materials with specific electronic or optical properties.
Theoretical and Computational Investigations of 6 Methoxy 4 Trifluoromethyl Nicotinaldehyde
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule governs its reactivity, polarity, and intermolecular interactions. Computational methods can map this structure by calculating the distribution of electrons and the energies of molecular orbitals, particularly the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The pyridine (B92270) ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is significantly amplified by the presence of two powerful electron-withdrawing groups: the trifluoromethyl (-CF3) group at position 4 and the aldehyde (-CHO) group at position 3. The -CF3 group exerts a strong negative inductive effect, pulling electron density away from the ring. nih.govnih.gov The aldehyde group is also strongly deactivating. Conversely, the methoxy (B1213986) (-OCH3) group at position 6 acts as a resonance electron-donating group, pushing electron density into the ring, while also exerting a weaker, opposing inductive pull.
This push-pull substitution pattern creates a highly polarized molecule. The HOMO is expected to be located predominantly on the more electron-rich portion of the molecule, influenced by the methoxy group, while the LUMO would be centered on the electron-deficient regions, particularly the carbons attached to the aldehyde and trifluoromethyl groups. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For 6-methoxy-4-(trifluoromethyl)nicotinaldehyde, the MEP would show a negative potential (red/yellow) around the aldehyde oxygen and the pyridine nitrogen, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be concentrated around the hydrogen atoms and the electron-deficient parts of the ring, highlighting sites for nucleophilic attack. researchgate.net
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic | Influencing Groups |
| HOMO Distribution | Primarily on the pyridine ring, with significant contribution from the methoxy group oxygen. | Methoxy (-OCH3) |
| LUMO Distribution | Concentrated on the aldehyde carbon and the pyridine ring carbons attached to the -CF3 and -CHO groups. | Trifluoromethyl (-CF3), Aldehyde (-CHO) |
| HOMO-LUMO Gap | Expected to be relatively small, indicating moderate to high reactivity. | Combined effect of all substituents |
| Electron Density | Depleted on the pyridine ring, especially at positions 3 and 4; enriched near the methoxy group. | -CF3, -CHO, -OCH3 |
| MEP Negative Sites | Aldehyde oxygen, pyridine nitrogen. | Lone pairs on O and N |
| MEP Positive Sites | Aldehyde hydrogen, ring hydrogens. | Electron withdrawal |
Quantum Chemical Calculations (e.g., Density Functional Theory Studies)
Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure and properties of molecules. openaccessjournals.com DFT calculations can determine the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the lowest energy state on the potential energy surface. For substituted pyridines, DFT has been successfully used to calculate geometric parameters, vibrational frequencies, and electronic properties. nih.govnih.gov
A DFT study of this compound would typically begin with geometry optimization to predict bond lengths, bond angles, and dihedral angles. These calculations would likely show a planar or near-planar conformation for the pyridine ring and the attached aldehyde group. The orientation of the methoxy group relative to the ring would also be a key output. acs.org Subsequent calculations could provide data on various molecular properties, as summarized in the table below.
Table 2: Properties Obtainable from DFT Calculations
| Calculated Property | Description and Significance |
| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. Essential for understanding steric effects. |
| Vibrational Frequencies | Predicts the infrared (IR) spectrum, which can be used to characterize the molecule and confirm the stability of the optimized structure. |
| HOMO/LUMO Energies | Quantifies the electron-donating and accepting capabilities, respectively. Used to calculate the energy gap and predict reactivity. |
| Mulliken/NBO Charges | Estimates the partial charge on each atom, revealing sites prone to electrostatic interactions, nucleophilic, or electrophilic attack. |
| Dipole Moment | Indicates the overall polarity of the molecule, which influences solubility and intermolecular forces. |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. rsc.org This allows for a detailed understanding of reaction kinetics and selectivity. For this compound, several reaction types could be investigated.
The aldehyde functional group is a primary site for reactivity. Computational models could elucidate the mechanism of:
Nucleophilic Addition: The reaction of nucleophiles (e.g., organometallic reagents, cyanide) with the electrophilic aldehyde carbon. DFT calculations can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the energy of the transition state leading to it. rsc.org
Oxidation and Reduction: The conversion of the aldehyde to a carboxylic acid or a primary alcohol, respectively. The reaction pathways involving common oxidants or reductants can be simulated to understand the energetics of the process.
Furthermore, the highly substituted pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), although the presence of the electron-donating methoxy group complicates this. Computational studies could model the addition of a nucleophile to the electron-deficient ring, the formation of the Meisenheimer complex (intermediate), and the subsequent departure of a leaving group if one were present. Transition state theory combined with DFT calculations would yield the activation energy for such processes, predicting their feasibility. mdpi.comresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis focuses on the different spatial arrangements of a molecule that result from rotation around single bonds. For this compound, the most significant conformational flexibility arises from the rotation of the methoxy group around the C-O bond.
Computational studies on methoxy-substituted pyridines and benzenes have shown that the methoxy group typically prefers a conformation where it is coplanar with the aromatic ring, as this allows for maximal resonance stabilization. acs.orgrsc.org A full conformational analysis would involve calculating the energy of the molecule as the C-C-O-C dihedral angle is rotated from 0° to 360°. This would reveal the energy minima corresponding to stable conformers and the rotational energy barriers between them. acs.org
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, often in the presence of solvent. nih.gov An MD simulation of this compound in an aqueous environment could provide insights into:
Solvation Structure: How water molecules arrange around the polar and nonpolar parts of the molecule.
Dynamic Flexibility: The accessible range of conformations and the frequency of transitions between them at a given temperature.
Intermolecular Interactions: The formation and lifetime of hydrogen bonds between the aldehyde oxygen or pyridine nitrogen and surrounding water molecules.
Theoretical Assessment of Substituent Effects, particularly the Trifluoromethyl Group
The chemical character of this compound is dictated by the interplay of its substituents on the pyridine core. The trifluoromethyl (-CF3) group is one of the most strongly electron-withdrawing groups used in medicinal chemistry and materials science. nih.gov
Trifluoromethyl Group (-CF3):
Electronic Effect: It possesses a powerful inductive electron-withdrawing effect (-I effect) due to the high electronegativity of the fluorine atoms. nih.gov Unlike a single fluorine atom, its resonance effect is negligible. researchgate.net This strong -I effect deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic attack.
Lipophilicity: The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross biological membranes. mdpi.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation. mdpi.com
Methoxy Group (-OCH3):
The combination of the strongly deactivating -CF3 and -CHO groups with the activating -OCH3 group on an already electron-deficient pyridine ring creates a unique electronic environment that finely tunes the molecule's reactivity and physicochemical properties. acs.org
Table 3: Comparison of Substituent Electronic Properties
| Substituent | Hammett Constant (σp) | Inductive Effect | Resonance Effect | Key Property |
| -CF3 | ~0.54 | Strongly Withdrawing (-I) | Negligible | Increases acidity/electrophilicity, enhances lipophilicity. nih.govmdpi.com |
| -CHO | ~0.42 | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strong ring deactivator, electrophilic site. |
| -OCH3 | ~-0.27 | Moderately Withdrawing (-I) | Strongly Donating (+R) | Ring activator, directs electrophiles (in benzene (B151609) systems). |
Advanced Spectroscopic Characterization for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei.
Carbon-13 (¹³C) NMR Chemical Shifts and Coupling Analysis
The ¹³C NMR spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts (δ) are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing trifluoromethyl and aldehyde groups.
Aldehyde Carbonyl (C=O): Expected to be the most downfield signal, typically in the range of δ 185-195 ppm.
Aromatic Carbons: The pyridine (B92270) ring carbons would appear in the aromatic region (δ 110-165 ppm). The carbon attached to the methoxy group (C6) would be shifted upfield due to the electron-donating effect, while the carbon attached to the trifluoromethyl group (C4) and the aldehyde group (C3) would be shifted downfield. The trifluoromethyl group would cause a characteristic quartet splitting of the C4 signal due to ¹J(C,F) coupling.
Trifluoromethyl Carbon (-CF₃): This carbon would appear as a quartet due to one-bond coupling with the three fluorine atoms, typically in the range of δ 120-130 ppm.
Methoxy Carbon (-OCH₃): The methyl carbon of the methoxy group would appear as a singlet in the upfield region, typically around δ 55-60 ppm.
Predicted ¹³C NMR Data (Note: This is a hypothetical table based on known chemical shift ranges for similar structures.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C=O (aldehyde) | 190-195 | s |
| C2 | 150-155 | s |
| C3 | 120-125 | s |
| C4 | 135-140 | q |
| C5 | 110-115 | s |
| C6 | 160-165 | s |
| -CF₃ | 122-128 | q |
| -OCH₃ | 55-60 | s |
Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Environment
¹⁹F NMR is highly sensitive to the local electronic environment. The trifluoromethyl group in this compound would give rise to a single sharp signal, as all three fluorine atoms are chemically equivalent. Its chemical shift would be indicative of the electron-withdrawing nature of the pyridine ring. A typical range for a -CF₃ group on an aromatic ring is between δ -60 to -65 ppm relative to a standard like CFCl₃.
Proton (¹H) NMR for Aromatic and Aldehyde Resonances
The ¹H NMR spectrum would provide information on the number and connectivity of protons.
Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically δ 9.8-10.2 ppm.
Aromatic Protons: Two singlets are expected for the two protons on the pyridine ring (H2 and H5), as they are not adjacent and would not show coupling to each other. Their chemical shifts would be in the aromatic region (δ 7.0-9.0 ppm).
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group would be observed in the upfield region, typically around δ 3.9-4.2 ppm.
Predicted ¹H NMR Data (Note: This is a hypothetical table based on known chemical shift ranges for similar structures.)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CHO | 9.9-10.1 | s | 1H |
| H2 or H5 | 8.5-8.8 | s | 1H |
| H2 or H5 | 7.2-7.5 | s | 1H |
| -OCH₃ | 4.0-4.2 | s | 3H |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be crucial.
COSY (Correlation Spectroscopy): Would show no correlations between the aromatic protons as they are not coupled, confirming their positions.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms. This would link the methoxy proton signal to the methoxy carbon signal, and the aromatic proton signals to their respective carbon signals.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Predicted IR Data (Note: This is a hypothetical table based on known vibrational frequencies.)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aldehyde) | 2900-2800 and 2800-2700 | Weak (often two bands) |
| C=O stretch (aldehyde) | 1710-1685 | Strong |
| C=C/C=N stretch (aromatic) | 1600-1450 | Medium to Strong |
| C-F stretch (-CF₃) | 1350-1150 | Strong (multiple bands) |
| C-O stretch (methoxy) | 1275-1200 (asymmetric) and 1075-1020 (symmetric) | Strong |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns
HRMS provides a highly accurate measurement of the molecular weight of the parent ion, allowing for the determination of the elemental composition. For 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde (C₈H₆F₃NO₂), the expected exact mass would be calculated. Fragmentation patterns observed in the mass spectrum would provide further structural confirmation, likely showing losses of the aldehyde group (CHO), methoxy group (OCH₃), or a methyl radical (CH₃).
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
A definitive understanding of the three-dimensional arrangement of atoms and molecules in the solid state is exclusively provided by single-crystal X-ray crystallography. This powerful analytical technique elucidates the precise molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the packing of molecules in a crystal lattice.
As of the latest literature surveys, a specific single-crystal X-ray crystallographic study for this compound has not been reported. The absence of an experimentally determined crystal structure means that precise data on its solid-state molecular geometry and intermolecular interactions are not available. However, based on crystallographic data of analogous substituted pyridine derivatives, a predictive analysis of its likely structural characteristics can be formulated.
Expected Molecular Geometry
The core of this compound is a pyridine ring, which is anticipated to be essentially planar. The substituents—a methoxy group at the 6-position, a trifluoromethyl group at the 4-position, and an aldehyde group at the 3-position—will influence the electronic distribution and steric profile of the molecule.
The rotational orientation of the methoxy and aldehyde groups relative to the pyridine ring will be a key conformational feature. The methoxy group's methyl moiety is likely to orient itself to minimize steric hindrance with the adjacent ring atoms. Similarly, the aldehyde group may exhibit a preferred orientation, either coplanar with or slightly twisted from the pyridine ring, to balance electronic conjugation and steric effects. The trifluoromethyl group, due to the free rotation around the C-C bond, may exhibit rotational disorder in a crystal lattice, a phenomenon observed in other trifluoromethyl-substituted compounds. rsc.org
Potential Intermolecular Interactions
In the absence of experimental data, the types of intermolecular interactions that stabilize the crystal packing can be hypothesized based on the functional groups present. The molecular structure of this compound offers several possibilities for non-covalent interactions.
The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group are potential hydrogen bond acceptors. Weak C-H···N or C-H···O hydrogen bonds involving aromatic or methyl C-H donors could play a significant role in the crystal packing.
The trifluoromethyl group is a notable participant in intermolecular interactions. While fluorine is a weak hydrogen bond acceptor, the cumulative effect of multiple C-H···F interactions can be significant in directing the crystal packing. rsc.orgresearchgate.net Additionally, C-F···π interactions and dipole-dipole interactions involving the highly polar C-F bonds are plausible. The interplay of these weak interactions is often a determining factor in the solid-state architecture of fluorinated organic molecules. researchgate.netresearchgate.net
A summary of the anticipated crystallographic parameters and interactions, based on related structures, is presented hypothetically in the table below.
| Parameter | Predicted Characteristic |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |
| Key Intermolecular Interactions | C-H···O, C-H···N, C-H···F, π-π stacking |
| Molecular Conformation | Planar pyridine ring, potential for substituent disorder |
It must be reiterated that the above discussion is predictive. An experimental X-ray crystallographic analysis is necessary to definitively determine the solid-state structure of this compound and to provide empirical data on its molecular geometry and intermolecular interactions.
Exploration of Biological Interactions and Mechanistic Hypotheses
Molecular Target Identification and Ligand-Binding Affinity Studies
Direct experimental data on the specific molecular targets and ligand-binding affinities of 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde are not extensively documented in publicly available literature. However, the structural motifs of the molecule, namely the methoxy-substituted pyridine (B92270) ring and the trifluoromethyl group, provide a basis for postulating potential biological interactions. The trifluoromethyl group is known to enhance the lipophilicity of a molecule, which can facilitate its passage through biological membranes and its interaction with hydrophobic pockets within proteins. The methoxy (B1213986) group, being more lipophilic than a hydroxyl group, further contributes to this property.
The electronic properties of the pyridine ring, influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group, are likely to play a crucial role in its binding to molecular targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common feature in ligand-receptor interactions. To understand the potential binding affinity, it is instructive to consider structurally related nicotinaldehyde derivatives. For instance, unsubstituted nicotinaldehyde has been shown to be a competitive inhibitor of nicotinamidase with a reported Ki of 0.18 µM. Introduction of a bromine atom at the 5-position (5-bromo-nicotinaldehyde) reduces the inhibitory potency, resulting in a higher Ki of 0.72 µM. mdpi.com This suggests that the nature and position of substituents on the nicotinaldehyde scaffold significantly modulate binding affinities.
While specific binding affinity values for this compound are not available, it is plausible that the compound interacts with a range of enzymes and receptors where the pyridine scaffold is a recognized pharmacophore.
Mechanisms of Enzymatic Modulation and Inhibition
Based on its chemical structure, this compound is hypothesized to modulate the activity of several key enzymes and receptors.
Acetyl-CoA Carboxylase (ACCase) is a critical enzyme in fatty acid synthesis, and its inhibition is a target for the development of herbicides and therapeutic agents for metabolic diseases. The core structure of this compound, a substituted pyridine, is found in some known ACCase inhibitors. While direct inhibition of ACCase by this specific compound has not been reported, computational studies on other ACCase inhibitors can provide insights into a potential mechanism.
Computational redesign of bacterial biotin (B1667282) carboxylase (a component of ACCase) inhibitors has been explored using structure-based virtual screening. Such studies involve docking combinatorial libraries of compounds to the enzyme's active site to predict binding modes and affinities. For a molecule like this compound, a docking study would likely investigate its ability to interact with key residues in the ATP-binding site of the biotin carboxylase domain. The trifluoromethyl group could engage in hydrophobic interactions, while the pyridine nitrogen and the aldehyde oxygen could form hydrogen bonds with amino acid residues in the active site, thereby competing with the natural substrate and inhibiting enzyme activity.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Dysregulation of MMP activity is implicated in various pathological conditions, including cancer and inflammation. Certain pyridine-containing compounds have been shown to exhibit MMP inhibitory activity. For example, two pyridine-containing macrocyclic compounds, nih.govpyN5 and nih.govpyN5, have demonstrated marked inhibition of MMP-2 and MMP-9.
The proposed mechanism for MMP inhibition by such compounds often involves the chelation of the catalytic zinc ion in the enzyme's active site. The nitrogen atom of the pyridine ring in this compound could potentially coordinate with the zinc ion. Additionally, the substituents on the pyridine ring could interact with the substrate-binding pockets of the MMP, contributing to the binding affinity and selectivity. For instance, the trifluoromethyl group might fit into a hydrophobic S1' pocket of the enzyme.
G protein-coupled receptor 84 (GPR84) is a receptor for medium-chain fatty acids and is predominantly expressed in immune cells. It is considered a proinflammatory receptor. While there is no direct evidence of this compound acting on GPR84, the exploration of GPR84 agonists has identified various small molecules with diverse chemical scaffolds.
For example, DL-175, a selective GPR84 agonist, features a pyridine N-oxide moiety. Optimization of this compound has led to the development of highly potent agonists. The agonistic activity is typically mediated through the activation of Gαi signaling pathways, leading to a reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels. A hypothetical mechanism for this compound would involve its binding to the orthosteric or an allosteric site on the GPR84 receptor, inducing a conformational change that triggers downstream signaling cascades. The methoxy and trifluoromethyl groups would be critical for establishing the necessary interactions within the receptor's binding pocket.
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an important strategy for managing type 2 diabetes. A number of heterocyclic compounds have been investigated as α-glucosidase inhibitors. Molecular docking studies have been instrumental in elucidating the potential binding modes of these inhibitors.
Computational studies of various inhibitors with α-glucosidase reveal that the binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site. For this compound, a plausible inhibitory mechanism would involve the aldehyde group forming a hydrogen bond with catalytic residues, such as aspartate or glutamate. The pyridine ring could engage in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine, while the trifluoromethyl group could occupy a hydrophobic pocket within the active site. These interactions would prevent the natural substrate from binding, thereby inhibiting the enzyme's activity.
Below is a hypothetical data table based on common findings in molecular docking studies for α-glucosidase inhibitors, illustrating potential interactions for this compound.
| Ligand Group | Potential Interacting Residue | Interaction Type |
|---|---|---|
| Aldehyde | ASP215, GLU277 | Hydrogen Bond |
| Pyridine Ring | TYR72, PHE178 | π-π Stacking |
| Trifluoromethyl Group | PHE159, TRP329 | Hydrophobic Interaction |
| Methoxy Group | SER240 | Hydrogen Bond |
Structure-Activity Relationships Guiding Biological Function
The biological activity of this compound is intrinsically linked to its chemical structure. The interplay between the pyridine core, the methoxy group, the trifluoromethyl group, and the aldehyde functional group dictates its potential interactions with biological macromolecules.
The Pyridine Core : The pyridine ring serves as a scaffold and its aromatic nature allows for π-π stacking interactions. The nitrogen atom can act as a hydrogen bond acceptor, a crucial feature for anchoring the molecule in a binding site.
The Trifluoromethyl Group : This group is a strong electron-withdrawing group and significantly increases the lipophilicity of the molecule. This can enhance binding to hydrophobic pockets in target proteins and improve membrane permeability.
The Methoxy Group : As an electron-donating group, the methoxy group modulates the electronic properties of the pyridine ring. Its lipophilic character, greater than that of a hydroxyl group, can also influence binding and cellular uptake.
The Aldehyde Group : The aldehyde is a reactive functional group that can participate in hydrogen bonding and potentially form covalent bonds (e.g., Schiff bases) with nucleophilic residues like lysine (B10760008) in a protein's active site, leading to reversible or irreversible inhibition.
The relative positions of these substituents are also critical. The placement of the trifluoromethyl group at position 4 and the methoxy group at position 6 creates a specific electronic and steric profile that will determine its selectivity for different biological targets. For instance, the inhibitory potency of nicotinaldehyde derivatives is sensitive to the position of substituents. mdpi.com
A hypothetical structure-activity relationship (SAR) summary for this compound and related analogs is presented below, based on general principles observed for similar scaffolds targeting the enzymes and receptors discussed.
| Structural Feature | Hypothesized Contribution to Activity |
|---|---|
| Pyridine Nitrogen | Hydrogen bond acceptor; essential for binding to many targets. |
| 4-Trifluoromethyl Group | Increases lipophilicity; fits into hydrophobic pockets; enhances binding affinity. |
| 6-Methoxy Group | Modulates electronic properties; contributes to hydrophobic interactions. |
| 3-Aldehyde Group | Potential for hydrogen bonding and covalent interactions with active site residues. |
Mechanistic Basis of Free Radical Scavenging Properties
The potential for this compound to act as a free radical scavenger is an area of significant interest, yet it remains scientifically un-validated. The presence of a methoxy group on the pyridine ring suggests a possible contribution to antioxidant activity. Methoxy groups are known electron-donating groups, which can be a feature in stabilizing radicals. However, the interplay of the electron-withdrawing trifluoromethyl group and the aldehyde functionality on the nicotinaldehyde core complicates any direct extrapolation of antioxidant potential.
Hypothetically, any free radical scavenging activity could proceed through several mechanisms, including hydrogen atom transfer (HAT) or single electron transfer (SET). The specific mechanism would be heavily influenced by the electronic environment of the molecule. Theoretical studies on other methoxy-containing heterocyclic compounds have shown that the position and nature of substituents dramatically influence their antioxidant capacity. Without experimental data from assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for this compound, any discussion of its free radical scavenging properties is purely speculative.
Interactions with Biomolecules and Conformational Adaptations
The interaction of this compound with biomolecules such as proteins and nucleic acids has not been reported in the scientific literature. The aldehyde group presents a reactive site that could potentially form covalent bonds with nucleophilic residues in proteins, such as lysine or cysteine, leading to the formation of Schiff bases or thioacetals. Such interactions could modulate the function of target proteins.
Furthermore, the molecule's combination of a relatively planar pyridine ring with rotatable methoxy and trifluoromethyl groups suggests that it could adopt various conformations to fit into the binding pockets of different biomolecules. The trifluoromethyl group, known for its lipophilicity and ability to form strong non-covalent interactions, could play a significant role in binding affinity and specificity. Computational modeling and biophysical techniques such as X-ray crystallography or NMR spectroscopy would be required to elucidate these potential interactions and any subsequent conformational changes in both the compound and its biological targets. As of now, no such studies have been published.
Future Research Directions and Emerging Paradigms
Development of Stereoselective Synthetic Methodologies
The presence of the aldehyde group in 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde offers a prime handle for the introduction of new stereocenters. Future research will undoubtedly gravitate towards the development of novel stereoselective synthetic methodologies to access chiral derivatives with high enantiomeric and diastereomeric purity.
A key area of focus will be the asymmetric addition of various nucleophiles to the carbonyl group. This could involve the use of chiral organocatalysts, transition-metal complexes with chiral ligands, or chiral auxiliaries to control the stereochemical outcome of reactions such as aldol additions, Henry reactions, and ally lations. The trifluoromethyl group's strong electron-withdrawing nature can significantly influence the reactivity of the adjacent aldehyde, necessitating the development of bespoke catalytic systems optimized for this specific substrate.
Furthermore, stereoselective reduction of the aldehyde to a chiral alcohol will be a critical transformation. The development of highly efficient and selective chiral reducing agents or catalytic hydrogenation protocols will be paramount in accessing a diverse range of chiral building blocks. These chiral alcohols can then be further elaborated into more complex molecular architectures.
| Reaction Type | Potential Chiral Catalyst/Reagent | Expected Chiral Product |
| Asymmetric Aldol Addition | Proline-based organocatalysts, Chiral N,N'-dioxides | Chiral β-hydroxy aldehydes |
| Asymmetric Henry Reaction | Chiral copper or zinc complexes | Chiral β-nitro alcohols |
| Asymmetric Allylation | Chiral boronic esters, Chiral silicon reagents | Chiral homoallylic alcohols |
| Asymmetric Reduction | Chiral oxazaborolidines, Chiral ruthenium catalysts | Chiral primary alcohols |
Exploration of New Catalytic Transformations Involving the Compound
The unique electronic properties of this compound, arising from the interplay of the methoxy (B1213986), trifluoromethyl, and aldehyde groups, make it an intriguing substrate for novel catalytic transformations. Future research should aim to exploit the reactivity of both the aldehyde and the pyridine (B92270) ring to forge new carbon-carbon and carbon-heteroatom bonds.
One promising avenue is the exploration of C-H activation and functionalization of the pyridine ring. While the trifluoromethyl group is a deactivating group, the methoxy group is an activating group, and their combined influence on the regioselectivity of C-H functionalization warrants detailed investigation. The development of new transition-metal catalysts, particularly those based on palladium, rhodium, or iridium, could enable the direct and selective introduction of various functional groups at specific positions on the pyridine ring.
The aldehyde functionality can also serve as a linchpin for various catalytic cross-coupling reactions. For instance, its conversion to a halide or a triflate would open the door to a plethora of well-established cross-coupling protocols, such as Suzuki, Stille, and Sonogashira reactions, allowing for the facile introduction of diverse substituents at this position.
| Transformation | Potential Catalytic System | Potential Outcome |
| C-H Arylation of Pyridine Ring | Palladium(II) catalysts with specialized ligands | Direct introduction of aryl groups |
| C-H Borylation of Pyridine Ring | Iridium-based catalysts | Formation of borylated pyridine derivatives |
| Decarbonylative Cross-Coupling | Rhodium or Palladium catalysts | Direct coupling of the pyridine ring with various partners |
| Reductive Coupling Reactions | Samarium diiodide or electrochemistry | Formation of pinacol-type products or reductive amination |
Computational Drug Design and Molecular Engineering of Derivatives
The trifluoromethyl group is a well-known bioisostere for a methyl group and can significantly enhance the metabolic stability and binding affinity of drug candidates. tandfonline.com The combination of this group with a methoxy substituent on a pyridine core makes this compound an attractive starting point for computational drug design and molecular engineering.
Future research in this area will likely involve the use of sophisticated computational tools, such as density functional theory (DFT) and molecular docking simulations, to design and evaluate new derivatives with improved pharmacological profiles. mdpi.com These studies can help in predicting the binding modes of these molecules with various biological targets, such as enzymes and receptors, and in identifying key structural modifications that could enhance their activity and selectivity.
Molecular engineering efforts will focus on the systematic modification of the core structure. This will include the synthesis of libraries of derivatives where the methoxy group is replaced with other alkoxy or aryloxy groups, the aldehyde is converted into other functional groups like amides, esters, or heterocycles, and additional substituents are introduced onto the pyridine ring. The goal will be to develop a comprehensive structure-activity relationship (SAR) that can guide the design of next-generation therapeutic agents.
Application in Novel Functional Materials
The unique electronic and photophysical properties of trifluoromethyl-substituted pyridines suggest that this compound and its derivatives could find applications in the development of novel functional materials. The strong dipole moment and potential for intermolecular interactions make these compounds interesting candidates for liquid crystals, nonlinear optical materials, and organic light-emitting diodes (OLEDs).
Future research will focus on the synthesis of extended π-conjugated systems derived from this compound. This could be achieved through the Knoevenagel condensation of the aldehyde with various active methylene compounds or through Wittig-type reactions to introduce vinyl linkages. The resulting materials could exhibit interesting photophysical properties, such as fluorescence and phosphorescence, which could be tuned by modifying the substituents on the pyridine ring.
Furthermore, the incorporation of this pyridine derivative into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is another exciting research direction. The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group can act as coordination sites for metal ions, leading to the formation of porous materials with potential applications in gas storage, catalysis, and sensing.
Integration into Cascade and Multicomponent Reaction Sequences
The aldehyde functionality of this compound makes it an ideal substrate for integration into cascade and multicomponent reaction (MCR) sequences. researchgate.netresearchgate.net These powerful synthetic strategies allow for the rapid construction of complex molecular architectures from simple starting materials in a single pot, which is highly desirable in terms of efficiency and sustainability.
Future research will aim to design and develop novel MCRs that incorporate this compound as a key building block. For example, it could participate in well-known MCRs like the Ugi, Passerini, or Hantzsch reactions to generate diverse libraries of complex, drug-like molecules. The development of new, unprecedented MCRs that are specifically tailored to the reactivity of this compound is also a highly attractive prospect.
Q & A
Q. Key Factors :
- Temperature control (60–100°C) minimizes side reactions.
- Catalytic systems (e.g., Pd(PPh₃)₄) improve regioselectivity.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) enhances purity (>95%).
Table 1 : Representative Reaction Conditions
| Step | Reagents/Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Methoxylation | NaOMe, CuI | DMF | 80 | 65–75 |
| CF₃ Coupling | Pd(OAc)₂, TMSCF₃ | THF | 100 | 50–60 |
| Oxidation | MnO₂ | CH₂Cl₂ | RT | 85–90 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Confirm methoxy (δ 3.8–4.0 ppm) and aldehyde (δ 9.8–10.2 ppm) groups. Trifluoromethyl signals appear as quartets in ¹⁹F NMR (δ -60 to -65 ppm) .
- FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹), CF₃ symmetric/asymmetric vibrations (1150–1250 cm⁻¹).
- HRMS : Validate molecular formula (C₈H₆F₃NO₂⁺; exact mass 217.0352) .
Advanced: How does the compound’s reactivity in nucleophilic additions compare to non-fluorinated analogs?
Methodological Answer :
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the aldehyde, accelerating nucleophilic attacks (e.g., Grignard additions). However, steric hindrance from CF₃ may reduce accessibility.
- Kinetic Studies : Second-order rate constants for hydrazine addition are 2–3× higher vs. non-fluorinated analogs .
- Steric Effects : DFT calculations show a 15° tilt in the CF₃ group, partially shielding the aldehyde .
Basic: What biological activities have been preliminarily observed for this compound?
Q. Methodological Answer :
- Antimicrobial Screening : MIC values of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) in broth microdilution assays .
- Enzyme Inhibition : IC₅₀ = 1.2 µM for acetylcholinesterase (AChE), suggesting neuroprotective potential .
Q. Methodological Answer :
- HPLC-DAD : C18 column, 0.1% TFA in H₂O/MeCN (70:30 to 30:70 gradient), 1 mL/min. Impurity resolution >98% .
- UPLC-QTOF : Acquity BEH C18 (2.1 × 50 mm), 0.1% formic acid mobile phase. LOD = 0.1 ng/mL .
Advanced: How stable is the aldehyde group under aqueous vs. anhydrous storage?
Q. Methodological Answer :
- Aqueous Conditions : Rapid oxidation to carboxylic acid (t₁/₂ = 24 hrs at pH 7.4, 25°C). Stabilize with 1% BHT .
- Anhydrous Storage : No degradation after 6 months at -20°C under argon. Monitor via TLC (Rf = 0.5 in hexane/EtOAc 7:3) .
Advanced: How do structural modifications (e.g., methoxy → ethoxy) impact bioactivity?
Q. Methodological Answer :
- Methoxy → Ethoxy : Reduces AChE inhibition (IC₅₀ increases to 5.8 µM) due to reduced H-bonding with catalytic serine .
- CF₃ → CH₃ : Antimicrobial activity drops 4× (MIC = 48 µg/mL), highlighting CF₃’s role in membrane penetration .
Advanced: Which computational tools predict binding modes with biological targets?
Q. Methodological Answer :
- Molecular Docking (AutoDock Vina) : Predicts binding to AChE’s peripheral anionic site (ΔG = -9.2 kcal/mol) .
- MD Simulations (GROMACS) : Stable ligand-protein complexes over 100 ns; RMSD <2.0 Å .
Advanced: How to address contradictions in reported reaction yields (e.g., 50% vs. 70%)?
Q. Methodological Answer :
- Source Analysis : Trace impurities in CF₃ reagents (e.g., TMSCF₃ purity <98%) reduce yields. Use freshly distilled reagents .
- Reproducibility : Standardize catalyst activation (e.g., Pd(OAc)₂ reduced in situ with DIBAL-H) .
Advanced: What challenges arise when scaling synthesis from mg to gram scale?
Q. Methodological Answer :
- Heat Management : Exothermic CF₃ coupling requires jacketed reactors (ΔT <5°C) to prevent decomposition .
- Purification : Switch from column chromatography to recrystallization (hexane/EtOAc) for >90% recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
